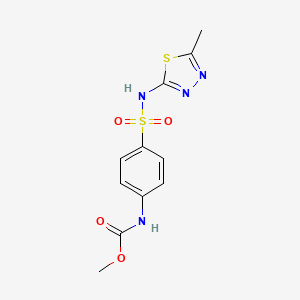
methyl (4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is a chemical compound with the molecular formula C11H12N4O4S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves the reaction of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with methyl chloroformate in pyridine. The mixture is stirred at room temperature for two hours, and the solvent is then removed under reduced pressure to yield a solid product. This solid is purified by column chromatography to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative with similar biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A compound with comparable chemical structure and applications.
Uniqueness
Methyl(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .
Propiedades
Fórmula molecular |
C11H12N4O4S2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
methyl N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C11H12N4O4S2/c1-7-13-14-10(20-7)15-21(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-6H,1-2H3,(H,12,16)(H,14,15) |
Clave InChI |
XWAGWFJRGQJYOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


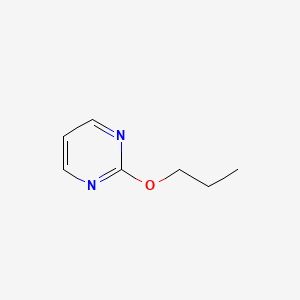
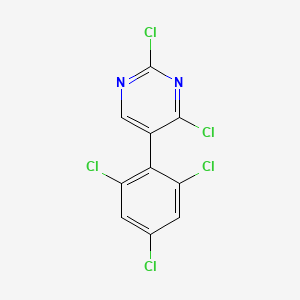


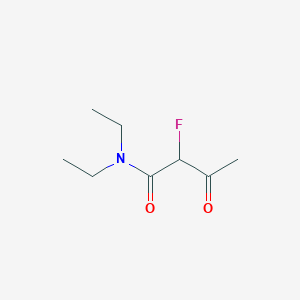
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)

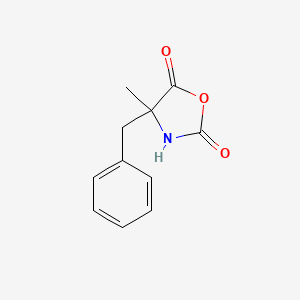
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
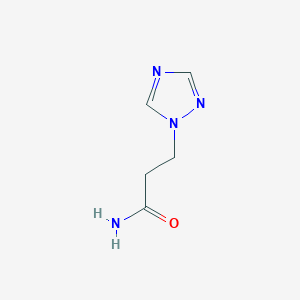

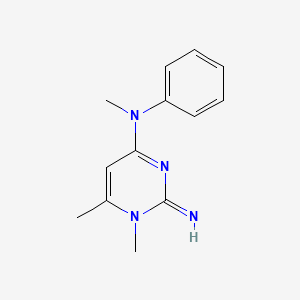
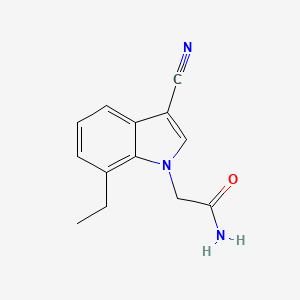
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
